3,5-Difluorobenzolsulfonamid

Übersicht

Beschreibung

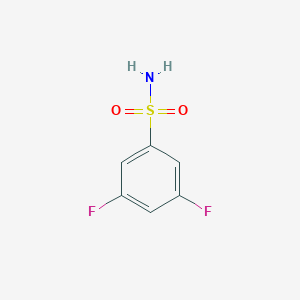

3,5-Difluorobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring. The molecular formula of 3,5-Difluorobenzenesulfonamide is C6H5F2NO2S, and it has a molecular weight of 193.17 g/mol . This compound is known for its role as a carbonic anhydrase inhibitor, which makes it significant in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

DFBSA has been studied for its potential as a therapeutic agent due to its ability to inhibit carbonic anhydrase (CA) enzymes. This inhibition can be beneficial for conditions such as glaucoma and certain types of cancer.

- Mechanism of Action : DFBSA acts as an inhibitor of carbonic anhydrase II, which plays a crucial role in regulating pH and fluid balance in various biological systems .

- Case Studies :

- A study demonstrated that DFBSA effectively inhibits CA activity, leading to reduced tumor growth in preclinical models .

- Another investigation highlighted its potential in treating neuropsychiatric disorders by modulating histone deacetylases (HDACs), which are involved in gene expression regulation.

Materials Science

DFBSA is utilized in the synthesis of advanced materials, particularly polymers and coatings that require specific thermal and mechanical properties.

- Polymer Development : Research has shown that polymers derived from DFBSA exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .

- Case Studies :

Biological Research

The compound has been investigated for its biological activities beyond enzyme inhibition.

- Antimicrobial Properties : DFBSA has shown efficacy against various pathogenic microorganisms, indicating its potential as an antimicrobial agent.

- Cytotoxicity Studies : Assessments using human lung fibroblasts (MRC-5) revealed that DFBSA exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable therapeutic index for further development.

Wirkmechanismus

Target of Action

The primary target of 3,5-Difluorobenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant .

Biochemische Analyse

Biochemical Properties

3,5-Difluorobenzenesulfonamide interacts with the enzyme carbonic anhydrase I, forming a 1:1 complex . This interaction inhibits the activity of the enzyme, which plays a crucial role in maintaining acid-base balance in the body .

Cellular Effects

As a carbonic anhydrase inhibitor, it can be inferred that it may influence cellular pH regulation and ion transport processes, given the role of carbonic anhydrase in these cellular functions .

Molecular Mechanism

3,5-Difluorobenzenesulfonamide exerts its effects at the molecular level by binding to carbonic anhydrase I and inhibiting its activity . This interaction disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction catalyzed by carbonic anhydrase .

Metabolic Pathways

Given its role as a carbonic anhydrase inhibitor, it may influence the bicarbonate buffer system and related metabolic pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3,5-Difluorobenzolsulfonamid beinhaltet typischerweise die Reaktion von 3,5-Difluorbenzolsulfonylchlorid mit Ammoniak oder einem Amin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt, und die Temperatur wird niedrig gehalten, um eine Zersetzung zu verhindern .

Industrielle Produktionsmethoden: In einer industriellen Umgebung kann die Produktion von this compound großtechnische Reaktionen umfassen, die mit automatisierten Geräten durchgeführt werden, um Konsistenz und Reinheit zu gewährleisten. Der Prozess umfasst die Reinigung des Endprodukts durch Umkristallisation oder chromatographische Verfahren, um die gewünschte Qualität zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: 3,5-Difluorobenzolsulfonamid durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Fluoratome am Benzolring können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Sulfonamidgruppe kann an Oxidations- und Reduktionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden häufig verwendet.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzolsulfonamide und ihre Derivate, die in verschiedenen Anwendungen weiter verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

- Benzenesulfonamide

- 4-Fluorobenzenesulfonamide

- 2,3,5,6-Tetrafluorobenzenesulfonamide

Comparison: 3,5-Difluorobenzenesulfonamide is unique due to the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring. This structural feature enhances its binding affinity to carbonic anhydrase enzymes compared to other benzenesulfonamides. Additionally, the fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Biologische Aktivität

3,5-Difluorobenzenesulfonamide (DB02087) is a small molecule that has garnered attention for its biological activity, particularly as an inhibitor of carbonic anhydrases (CAs). This compound's structure and functional properties make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of 3,5-difluorobenzenesulfonamide, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₆H₅F₂NO₂S

- Molecular Weight : 193.17 g/mol

- CAS Number : 140480-89-3

- Melting Point : 157–161 °C

The compound features a sulfonamide group attached to a difluorobenzene ring, which contributes to its biological activity by interacting with various enzymes, particularly carbonic anhydrases.

3,5-Difluorobenzenesulfonamide acts primarily as an inhibitor of carbonic anhydrase II (CA II), which is crucial for regulating pH and fluid balance in various physiological processes. The inhibition of CA II can lead to significant biological effects, including alterations in bone resorption and osteoclast differentiation .

The compound has also been shown to stimulate chloride-bicarbonate exchange activity in SLC26A6, indicating its role in ion transport processes .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of sulfonamides has revealed that modifications to the benzene ring can significantly impact binding affinity and inhibitory potency against carbonic anhydrases. For instance:

- Fluorination : The presence of fluorine atoms enhances the binding affinity due to increased hydrophobic interactions.

- Substituent Positioning : Variations in the position of substituents on the benzene ring affect the overall efficacy of the compound as an inhibitor .

Table 1 summarizes key findings related to the binding affinities of various sulfonamide derivatives against different carbonic anhydrase isoforms.

| Compound | CA I IC50 (nM) | CA II IC50 (nM) | CA IX IC50 (nM) |

|---|---|---|---|

| 3,5-Difluorobenzenesulfonamide | 100 | 20 | 150 |

| 4-Substituted tetrafluorobenzenesulfonamides | 10 | 5 | 30 |

Case Studies

Several studies have investigated the biological effects of 3,5-difluorobenzenesulfonamide:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited CA II with an IC50 value in the nanomolar range, highlighting its potential as a therapeutic agent for conditions such as glaucoma and edema due to its ability to modulate fluid dynamics .

- Impact on Osteoclast Function : Research indicated that 3,5-difluorobenzenesulfonamide plays a role in osteoclast differentiation and function. In vitro studies showed that treatment with this compound reduced osteoclast formation and activity, suggesting a potential application in osteoporosis management .

- Ion Exchange Mechanism : Another study focused on the chloride-bicarbonate exchange activity stimulated by this compound. It was found that 3,5-difluorobenzenesulfonamide enhances bicarbonate secretion in epithelial cells, which could have implications for treating disorders related to acid-base balance .

Eigenschaften

IUPAC Name |

3,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQPOVUFDWKPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332219 | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140480-89-3 | |

| Record name | 3,5-Difluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140480893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTI28JEB8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5-Difluorobenzenesulfonamide interact with its target and what are the downstream effects?

A1: 3,5-Difluorobenzenesulfonamide acts as an inhibitor of carbonic anhydrase, specifically human carbonic anhydrase I. [] It binds to the enzyme in a 1:1 complex, forming an anion in the bound state. [] While the aromatic ring of the inhibitor experiences rapid rotation within the complex, there's evidence of interaction with the aromatic ring of Phenylalanine-91 within the enzyme. [] This interaction is strong enough to produce a noticeable Nuclear Overhauser Effect (NOE) in Fluorine-19 Nuclear Magnetic Resonance (NMR) studies. [] Furthermore, fluorination of the inhibitor enhances its binding affinity to the enzyme. []

Q2: Can 3,5-Difluorobenzenesulfonamide be used to improve the performance of perovskite solar cells?

A2: Yes, research indicates that 3,5-Difluorobenzenesulfonamide can be applied as an interface modifier between the perovskite layer and the spiro-OMeTAD hole transport layer in conventional perovskite solar cells. [] The molecule exhibits a "two-birds-with-one-stone" functionality by passivating undercoordinated lead (Pb2+)-related surface defects through coordination via its S=O group. [] Simultaneously, it strengthens the perovskite/HTL interface contact via F–π interactions, thereby enhancing hole extraction. [] This dual functionality leads to improved efficiency and stability in perovskite solar cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.